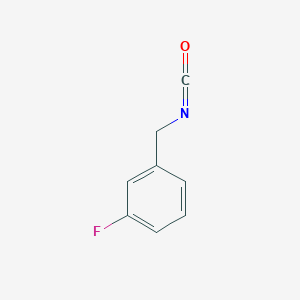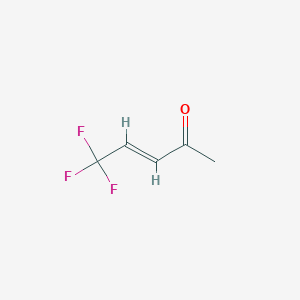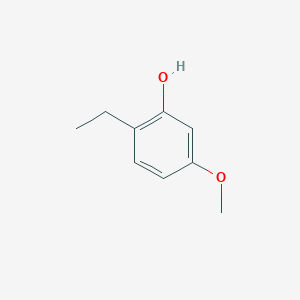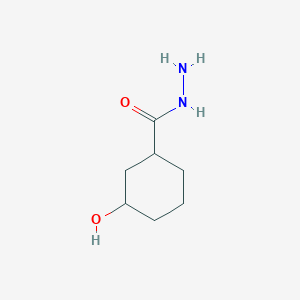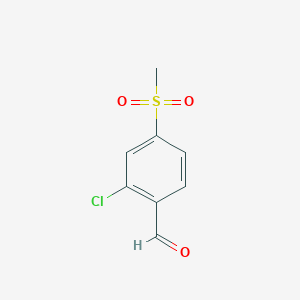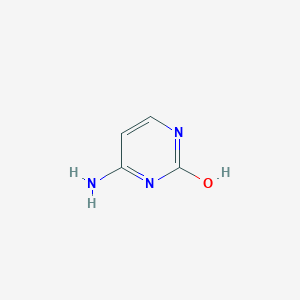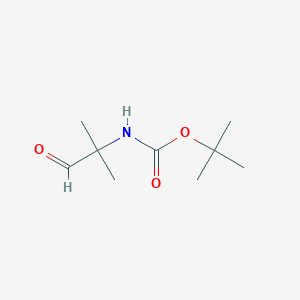
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate derivatives often involves complex, multi-step processes that leverage specific reactivity patterns of precursor molecules. For instance, a practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, utilized an efficient one-pot, two-step telescoped sequence starting from readily available materials. This method demonstrated the utility of modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, achieving high purity and reasonable overall yield (Li et al., 2012). Similarly, enantioselective syntheses of related carbamate compounds have been achieved using asymmetric syn- and anti-aldol reactions, underscoring the importance of stereochemical control in producing potent biochemical inhibitors (Ghosh et al., 2017).
Molecular Structure Analysis
The molecular structure of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate derivatives plays a crucial role in their reactivity and application. Advanced characterization techniques, including 2D heteronuclear NMR experiments, have been employed to elucidate the detailed structure of these compounds. Such structural characterizations facilitate a deeper understanding of the compound's chemical behavior and potential interactions in complex biological systems (Aouine et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential in Cytotoxic Activity :
- (Tang et al., 2014) reported the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in jaspine B, from L-Serine with a 30% overall yield. This compound showed potential for cytotoxic activity against human carcinoma cell lines.
- Another study by (Tang et al., 2014) achieved a 41% overall yield in the synthesis of the same compound, also demonstrating its cytotoxic activity against various human carcinoma cell lines.
Manufacture of Lymph and Medicinal Chemistry Applications :
- (Li et al., 2012) presented a scalable, efficient one-pot method for synthesizing (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of lymph.
Preparation and Synthesis Methods :
- (Li et al., 2015) discussed the high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate using thionyl chloride, offering simplicity and cost efficiency.
- (Guijarro et al., 1996) described the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate via the asymmetric Mannich reaction, providing an efficient method for chiral amino carbonyl compounds.
Advanced Material Research and Organic Syntheses :
- Studies like those by (Yang et al., 2009) and (Zhao et al., 2017) delve into the synthesis of various tert-butyl carbamate derivatives for different applications, including organic synthesis and potential medicinal uses.
Chemical Structure and Properties Investigations :
- (Baillargeon et al., 2017) analyzed the crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its derivatives, highlighting their hydrogen and halogen bond interactions.
Development of Inhibitors and Organometallic Compounds :
- Research like that of (Ghosh et al., 2017) and (Patra et al., 2012) has focused on the synthesis of novel compounds for use in protease inhibitors and the preparation of organometallic analogues.
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h6H,1-5H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLSDCIHYQAXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561874 | |
| Record name | tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate | |
CAS RN |
109608-77-7 | |
| Record name | tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

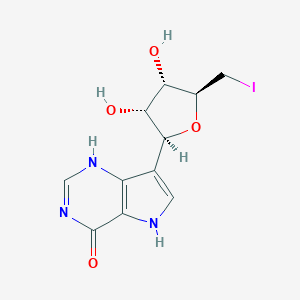
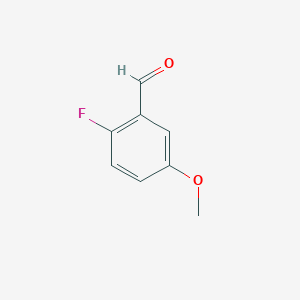

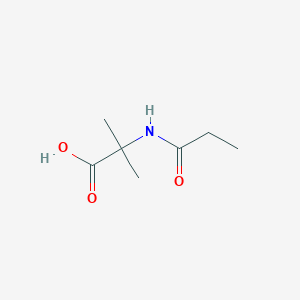


![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)
